(1S)-5-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride
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Overview
Description
“(1S)-5-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride” is a compound that belongs to the class of chemicals known as tetrahydroisoquinolines. Tetrahydroisoquinolines are compounds containing at least one isoquinoline moiety, which is a bicyclic compound made up of a benzene ring fused to a pyridine ring and is not aromatic . The “1S” denotes the stereochemistry of the compound, indicating it has one stereocenter and its configuration is “S”. The “5-methoxy” indicates a methoxy group (-O-CH3) attached at the 5th position of the isoquinoline ring. The “1-carboxylic acid” indicates a carboxylic acid group (-COOH) attached at the 1st position of the isoquinoline ring. The “hydrochloride” indicates it’s a salt formed with hydrochloric acid .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a tetrahydroisoquinoline ring, a methoxy group, and a carboxylic acid group. The presence of these functional groups would influence the compound’s physical and chemical properties .Chemical Reactions Analysis
Tetrahydroisoquinolines, in general, can undergo a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic substitution, and reduction . The carboxylic acid group can participate in reactions such as esterification and amide formation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of a carboxylic acid group would likely make the compound acidic. The compound’s solubility would be influenced by the polar carboxylic acid and methoxy groups .Scientific Research Applications
Enantiopure Synthesis
A significant application of derivatives similar to "(1S)-5-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride" lies in the synthesis of enantiopure compounds. For instance, the efficient dynamic kinetic resolution method for the synthesis of enantiopure 6-hydroxy- and 6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid showcases their utility in creating modulators of nuclear receptors, including liver X receptor (Forró, Megyesi, Paál, & Fülöp, 2016).
Chemical Rearrangements
Another application area is in the chemical rearrangement processes where methoxy-substituted tetrahydroisoquinolines are transformed under specific conditions, leading to the synthesis of complex molecular structures (McMahon, Thornber, & Ruchirawat, 1982). Such rearrangements are foundational in developing synthetic pathways for new pharmaceutical compounds.
Pharmacological Potential
Derivatives of tetrahydroisoquinoline, closely related to the compound , have shown pharmacological potential. For example, certain tetrahydroisoquinoline-3-carboxylic acids synthesized were found to transiently increase locomotor activity in mice, indicating a possible physiological role (Nakagawa, Nihonmatsu, Ohta, & Hirobe, 1996). These findings open avenues for further research into their utility in neurological and behavioral science.
Anticancer Research
The synthesis of substituted tetrahydroisoquinolines has been explored for their potential as anticancer agents. Research focusing on their cytotoxicity against various cancer cell lines highlights the ongoing exploration of tetrahydroisoquinoline derivatives in developing novel anticancer drugs (Redda, Gangapuram, & Ardley, 2010).
Enzymatic Oxidation Studies
Research into the enzymatic oxidation of phenolic tetrahydroisoquinoline-1-carboxylic acids demonstrates the compound's relevance in biochemical processes. These studies have implications for understanding the metabolic pathways and transformation of similar compounds in biological systems (Coutts, Hamblin, Tinley, & Bobbitt, 1980).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(1S)-5-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3.ClH/c1-15-9-4-2-3-8-7(9)5-6-12-10(8)11(13)14;/h2-4,10,12H,5-6H2,1H3,(H,13,14);1H/t10-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYAUHNRYGNDMP-PPHPATTJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CCNC2C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC2=C1CCN[C@@H]2C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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